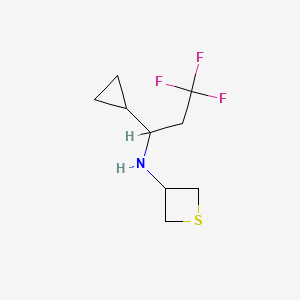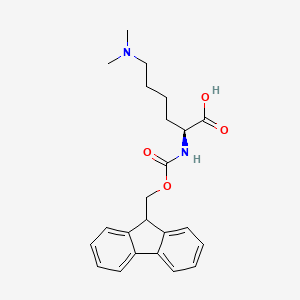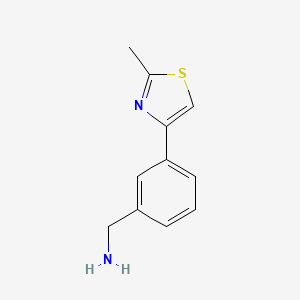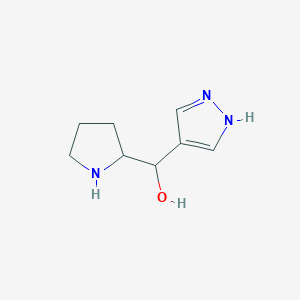
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol is a heterocyclic compound with a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol This compound features a pyrazole ring and a pyrrolidine ring, connected via a methanol group
Vorbereitungsmethoden
The synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol typically involves the reaction of pyrazole derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of pyrrolidine and formaldehyde to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could modulate signaling pathways involved in cell proliferation or apoptosis, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol can be compared with other similar compounds such as:
(1H-Pyrazol-4-yl)ethanol: Similar structure but lacks the pyrrolidine ring, which may result in different biological activities.
(1H-Pyrazol-4-yl)methanamine: Contains an amine group instead of the pyrrolidine ring, leading to variations in reactivity and applications.
(1H-Pyrazol-4-yl)acetic acid:
The uniqueness of this compound lies in its combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
1H-pyrazol-4-yl(pyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H13N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h4-5,7-9,12H,1-3H2,(H,10,11) |
InChI-Schlüssel |
QDQJIEUHTSQVQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



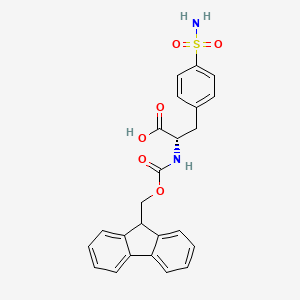


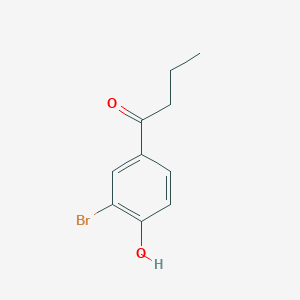
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)


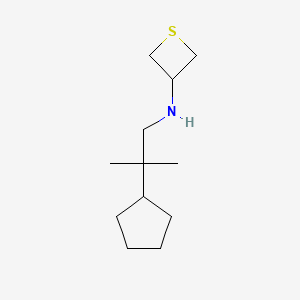

![3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13326864.png)
